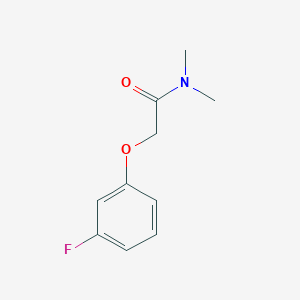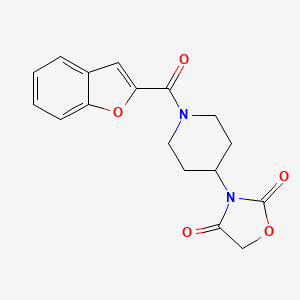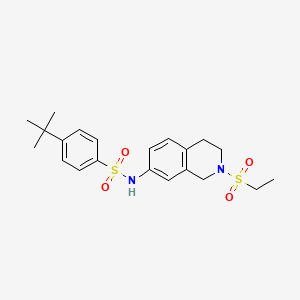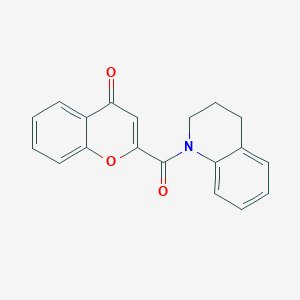![molecular formula C11H23ClN2O2 B2436138 Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride CAS No. 2490406-97-6](/img/structure/B2436138.png)
Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been studied in detail.
Scientific Research Applications
Decomposition of MTBE : Cold plasma reactors, especially when hydrogen is added, have been studied for decomposing MTBE. This method demonstrates a promising approach for MTBE degradation, converting it into less harmful substances (Hsieh et al., 2011).
Bioremediation Techniques
MTBE Biodegradation and Bioremediation : There's increasing evidence of MTBE biotransformation under both aerobic and anaerobic conditions. Biological methods for MTBE remediation have been developed, including in situ bioremediation techniques that enhance MTBE degradation by adding air or oxygen, or by introducing microorganisms to the contaminated site (Fiorenza & Rifai, 2003).
Biodegradation and Fate of ETBE in Soil and Groundwater : Similar to MTBE, the biodegradation and fate of ETBE have been studied in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, and pathways under anoxic conditions are still being explored (Thornton et al., 2020).
Adsorption and Contamination
Adsorption Studies of MTBE : The removal of MTBE from water through adsorption methods has been extensively studied. This review paper discusses the feasibility and efficiency of various adsorbents in eliminating MTBE from water, providing insights into the removal functionalities of MTBE by adsorption methods (Vakili et al., 2017).
Impact of Fuel Hydrocarbons and Oxygenates on Groundwater Resources : The study evaluates the potential contamination of groundwater resources by fuel hydrocarbons and oxygenates like MTBE, analyzing data from numerous monitoring wells in leaking underground fuel tank (LUFT) sites. The findings highlight the need for ensuring enforcement and compliance with existing underground storage tank regulations (Shih et al., 2004).
properties
IUPAC Name |
tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-5-8(7-9)12-4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEBJVUJJIJYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2436060.png)

![5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2436062.png)

![[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2436064.png)
![5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2436065.png)
![Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2436066.png)
![N-(4-bromo-2-fluorophenyl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2436067.png)
![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2436069.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2436071.png)
![4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2436072.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2436073.png)
